

Mexenone: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexenone, also known as Benzophenone-10, is a diarylketone that belongs to the benzophenone class of organic compounds.[1][2] Its primary application is as a broad-spectrum ultraviolet (UV) light absorbing agent in a variety of consumer products, including sunscreens, cosmetics, and packaging materials to prevent photodegradation.[2][3] While its principal function is that of a photostabilizer, its interactions with biological systems, particularly concerning its potential for contact dermatitis and as an endocrine disruptor, are areas of ongoing scientific interest.[4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of **Mexenone** for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of **Mexenone** is presented in Table 1.



Property	Value	Reference
IUPAC Name	(2-hydroxy-4-methoxyphenyl) (4-methylphenyl)methanone	[4]
Synonyms	Benzophenone-10, Uvistat, Mesenone	[2]
CAS Number	1641-17-4	[2]
Molecular Formula	C15H14O3	[2]
Molecular Weight	242.27 g/mol	[4]
Appearance	White to pale yellow solid	-
Melting Point	98-101 °C	-
Solubility	Soluble in organic solvents such as DMSO (48 mg/mL)	[6]

Synthesis of Mexenone

The most common and industrially significant method for the synthesis of **Mexenone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation for Mexenone Synthesis

This protocol outlines the synthesis of **Mexenone** from 3-methoxyphenol and p-toluoyl chloride.

Materials:

- 3-Methoxyphenol
- p-Toluoyl chloride
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (CH₂Cl₂)



- Hydrochloric Acid (1M)
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Hexane
- Ethyl Acetate

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Addition of Reactants: To the stirred suspension, add 3-methoxyphenol (1.0 equivalent). Cool the mixture to 0°C in an ice bath.
- Slowly add p-toluoyl chloride (1.0 equivalent) dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a
 mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum
 chloride complex.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.





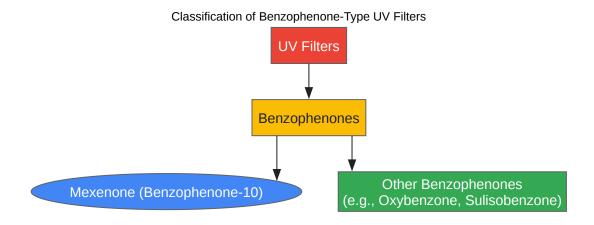


• Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure **Mexenone**.



Synthesis Workflow of Mexenone via Friedel-Crafts Acylation Reactants Catalyst Anhydrous AlCl3 Reaction & Purification Friedel-Crafts Acylation Aqueous Work-up Column Chromatography Product Mexenone





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 To cite this document: BenchChem. [Mexenone: A Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663629#synthesis-and-characterization-of-mexenone]

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